Ethyl 3-(4-nitropyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-nitropyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H11N3O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms The compound is characterized by the presence of an ethyl ester group and a nitro group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitropyrazol-1-yl)propanoate typically involves the reaction of 4-nitropyrazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-nitropyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 3-(4-aminopyrazol-1-yl)propanoate.
Substitution: Corresponding amides or esters.
Hydrolysis: 3-(4-nitropyrazol-1-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-nitropyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-nitropyrazol-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-nitropyrazol-1-yl)propanoate can be compared with other nitro-substituted pyrazole derivatives:
Ethyl 3-(4-aminopyrazol-1-yl)propanoate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Ethyl 3-(4-methylpyrazol-1-yl)propanoate: Contains a methyl group instead of a nitro group, resulting in different physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its nitro group, which imparts distinct chemical reactivity and potential biological activities.
Biologische Aktivität
Ethyl 3-(4-nitropyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a nitro-substituted pyrazole moiety, which is known for its role in enhancing biological activity through various mechanisms. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Research indicates that compounds containing nitro groups can undergo bioreduction in microbial environments, leading to the formation of reactive intermediates that interact with cellular components such as DNA and proteins. This interaction can result in cytotoxic effects against various pathogens.
Table 1: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group in the compound can be reduced to form reactive species that are capable of damaging cellular macromolecules.
- Intercalation with DNA : Some studies suggest that nitro-containing compounds can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of this compound against various cancer cell lines. The results showed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.
- Cancer Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 2: Cytotoxicity Results
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other nitro-pyrazole derivatives. Comparative studies have shown that variations in substituents significantly affect biological activity.
Table 3: Comparison of Related Compounds
Compound Name | Biological Activity |
---|---|
This compound | Moderate antibacterial activity |
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl) | High anticancer activity |
Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl) | Enhanced binding affinity |
Eigenschaften
IUPAC Name |
ethyl 3-(4-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-8(12)3-4-10-6-7(5-9-10)11(13)14/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQSGIUSVTNEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.